3-((5-(benzylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
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Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the triazole and benzo[d]thiazol-2(3H)-one rings, and the introduction of the trifluoromethyl group. Without specific literature sources, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, based on its name, would be quite complex. The 1,2,4-triazole and benzo[d]thiazol-2(3H)-one rings are aromatic, implying that the compound could participate in pi stacking interactions. The trifluoromethyl group is highly electronegative, which could influence the compound’s reactivity .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the specific conditions and reagents used. The trifluoromethyl group might be susceptible to nucleophilic attack, and the aromatic rings could potentially undergo electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. The presence of aromatic rings and a trifluoromethyl group suggest that it would be relatively nonpolar and could have a high boiling point .Scientific Research Applications
Catalytic Applications
Research on related heterocyclic compounds, such as triazoles and benzothiazoles, highlights their potential in catalysis. For example, triazole-based ligands have been used in Ruthenium(II) complexes for efficient catalysis in alcohol oxidation and transfer hydrogenation processes (Saleem et al., 2013). This suggests the potential of the query compound in catalytic applications due to the presence of triazole and thiazole rings, which might facilitate similar catalytic reactions.
Antimicrobial and Antitumor Activities
Compounds with benzothiazole and triazole moieties have been evaluated for their biological activities. Notably, a series of thiazole derivatives displayed promising antimycobacterial activity against Mycobacterium tuberculosis (Shinde et al., 2019), while fluorinated benzothiazoles exhibited potent cytotoxicity against certain cancer cell lines (Hutchinson et al., 2001). These findings suggest that the specific compound , by virtue of its structural features, might also possess antimicrobial or antitumor properties, warranting further investigation.
Material Science and Organic Semiconductors
The structural elements of the query compound are reminiscent of those found in materials science applications, particularly in organic semiconductors. For instance, benzothiazole derivatives have been incorporated into polymers for photovoltaic applications, demonstrating the potential of such structures in developing new materials for electronics (Liu et al., 2013). This indicates the potential utility of the compound in the development of novel materials with electronic applications.
Properties
IUPAC Name |
3-[[5-benzylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17F3N4OS2/c25-24(26,27)17-9-6-10-18(13-17)31-21(14-30-19-11-4-5-12-20(19)34-23(30)32)28-29-22(31)33-15-16-7-2-1-3-8-16/h1-13H,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMLUBDWANRHCOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN=C(N2C3=CC=CC(=C3)C(F)(F)F)CN4C5=CC=CC=C5SC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17F3N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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